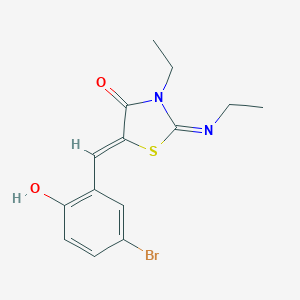![molecular formula C27H20ClFN2O2 B297818 2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297818.png)
2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as CHIR-99021 and is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).
Mécanisme D'action
GSK-3 is a serine/threonine protein kinase that regulates various signaling pathways involved in cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 binds to the ATP-binding site of GSK-3 and inhibits its activity. This inhibition results in the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It promotes the self-renewal and differentiation of embryonic stem cells and enhances the efficiency of reprogramming somatic cells into iPSCs. CHIR-99021 has also been found to improve the survival and function of insulin-secreting beta cells in the pancreas, which could have potential therapeutic applications in diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR-99021 is its potency and selectivity for GSK-3 inhibition. It has been extensively studied and characterized for its pharmacological properties, making it a reliable tool for stem cell research. However, one of the limitations of CHIR-99021 is its relatively high cost, which could limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of CHIR-99021. One potential application is in the treatment of diabetes, where CHIR-99021 could improve the survival and function of insulin-secreting beta cells in the pancreas. Another potential application is in the field of regenerative medicine, where CHIR-99021 could be used to enhance the efficiency of cell reprogramming and differentiation. Further research is needed to fully understand the potential therapeutic applications of CHIR-99021 and to develop more cost-effective methods for its synthesis.
Conclusion:
In conclusion, CHIR-99021 is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a potent and selective inhibitor of GSK-3, which plays a crucial role in various cellular processes. CHIR-99021 has been extensively studied for its pharmacological properties and potential therapeutic applications, and there are several future directions for its research and development. Despite its limitations, CHIR-99021 remains a reliable tool for stem cell research and has the potential to contribute to the development of novel therapies for various diseases.
Méthodes De Synthèse
CHIR-99021 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzyl alcohol with 4-nitrophenol to form 4-nitrobenzyl ether. This intermediate is then reduced to 4-aminobenzyl ether, which is further reacted with 4-fluoroaniline to form the key intermediate 2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Applications De Recherche Scientifique
CHIR-99021 has been extensively studied for its pharmacological properties and potential therapeutic applications. It is a potent and selective inhibitor of GSK-3, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by CHIR-99021 has been shown to promote the self-renewal and differentiation of embryonic stem cells. CHIR-99021 has also been found to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).
Propriétés
Nom du produit |
2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
Formule moléculaire |
C27H20ClFN2O2 |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H20ClFN2O2/c28-20-9-5-18(6-10-20)17-33-23-15-7-19(8-16-23)26-30-25-4-2-1-3-24(25)27(32)31(26)22-13-11-21(29)12-14-22/h1-16,26,30H,17H2 |
Clé InChI |
QJZDROWDMJZJMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297740.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297741.png)
![ethyl {2-[(6-(anilinocarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B297742.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)

![5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297749.png)
![7-(2,4-Dichlorophenyl)-4-(3,5-dichlorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297750.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297752.png)
![1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297755.png)
![16-isopropyl-N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297756.png)
![N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297758.png)
![16-isopropyl-N-phenyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297759.png)